molecular formula C20H30N4O2S B10932986 1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10932986
M. Wt: 390.5 g/mol
InChI Key: IFXIRTMJXAQZJE-UHFFFAOYSA-N
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Description

1-ETHYL-3,5-DIMETHYL-N~4~-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, including an ethyl group, two methyl groups, a benzyl group, and a sulfonamide group. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3,5-DIMETHYL-N~4~-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3,5-DIMETHYL-N~4~-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring and the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-ETHYL-3,5-DIMETHYL-N~4~-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-3,5-DIMETHYL-N~4~-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-3,5-DIMETHYL-N~4~-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.

    1-ETHYL-3,5-DIMETHYL-N~4~-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-THIOAMIDE: Similar structure but with a thioamide group instead of a sulfonamide group.

Uniqueness

The uniqueness of 1-ETHYL-3,5-DIMETHYL-N~4~-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonamide group, in particular, can enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H30N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-[[2-(4-methylpiperidin-1-yl)phenyl]methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C20H30N4O2S/c1-5-24-17(4)20(16(3)22-24)27(25,26)21-14-18-8-6-7-9-19(18)23-12-10-15(2)11-13-23/h6-9,15,21H,5,10-14H2,1-4H3

InChI Key

IFXIRTMJXAQZJE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC=CC=C2N3CCC(CC3)C)C

Origin of Product

United States

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